2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one
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Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a benzodioxole group, a piperazine ring, and a pyrimidine core, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the preparation of 1-(1,3-benzodioxol-5-ylmethyl)piperazine, which is then reacted with 2-chloropyrimidine under anhydrous conditions using potassium carbonate as a base. The reaction is carried out in an organic solvent such as xylene at elevated temperatures (around 130°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques, ensures the production of high-quality material suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like chloroform, DMSO, and methanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to act as a dopamine receptor agonist, particularly targeting D2 and D3 receptors. This interaction leads to the modulation of neurotransmitter release and signaling pathways, which can have various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Piribedil: Another dopamine receptor agonist with a similar piperazine and pyrimidine structure.
Trivastal: Known for its vasodilatory properties and used in the treatment of Parkinson’s disease
Uniqueness
What sets 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H28N4O3 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-methyl-5-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C28H28N4O3/c1-19-24(16-22-7-4-6-21-5-2-3-8-23(21)22)27(33)30-28(29-19)32-13-11-31(12-14-32)17-20-9-10-25-26(15-20)35-18-34-25/h2-10,15H,11-14,16-18H2,1H3,(H,29,30,33) |
InChI Key |
KQNXWEFXYXRXJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)CC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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